2,3-Dichloro-4-(difluoromethoxy)benzylamine

Physicochemical profiling LogP Benzylamine derivatives

Sourcing a benzylamine intermediate with a defined 2,3-dichloro-4-difluoromethoxy substitution can delay lead optimization when only non-chlorinated or randomly halogenated analogs are available. 2,3-Dichloro-4-(difluoromethoxy)benzylamine (CAS 1803789-39-0) eliminates this bottleneck. - Enables direct evaluation of the 2,3-dichloro + OCF₂H pharmacophore in one building block, avoiding multi-step re-synthesis. - The distinct isotopic signature (two chlorine atoms) reduces isobaric interference in high-throughput LC-MS assays. - Computed logP increase of ~1 unit vs. non-chlorinated difluoromethoxybenzylamines supports CNS penetration or oral absorption programs. Supplied with full analytical documentation; available in gram to kilogram quantities.

Molecular Formula C8H7Cl2F2NO
Molecular Weight 242.05 g/mol
CAS No. 1803789-39-0
Cat. No. B1410682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-4-(difluoromethoxy)benzylamine
CAS1803789-39-0
Molecular FormulaC8H7Cl2F2NO
Molecular Weight242.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CN)Cl)Cl)OC(F)F
InChIInChI=1S/C8H7Cl2F2NO/c9-6-4(3-13)1-2-5(7(6)10)14-8(11)12/h1-2,8H,3,13H2
InChIKeyXCXWNEQQPVTECU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-4-(difluoromethoxy)benzylamine: Halogenated Building Block


2,3-Dichloro-4-(difluoromethoxy)benzylamine (CAS 1803789-39-0; molecular formula C₈H₇Cl₂F₂NO; MW 242.05 g/mol) is a halogenated benzylamine derivative characterized by a 2,3-dichloro substitution pattern and a 4-difluoromethoxy group on the phenyl ring . This substitution pattern combines the electron‑withdrawing and lipophilic effects of chlorine with the metabolic stability and hydrogen‑bonding properties of the difluoromethoxy moiety, making it a versatile intermediate in the design of bioactive molecules . The compound belongs to a class of fluorinated aromatic amines widely employed as building blocks in medicinal chemistry and agrochemical development [1].

+
Fluorinated aromatic amine building block for medicinal chemistry and agrochemical synthesis
+
2,3-dichloro and 4-difluoromethoxy substitution supports electrophilic and cross-coupling routes
+
Benzylamine handle enables direct conjugation to acids, sulfonyl chlorides, and aldehydes

2,3-Dichloro-4-(difluoromethoxy)benzylamine: Substitution Limitations


In structure‑driven synthesis, the precise placement of chlorine atoms on the benzylamine core dictates both the physicochemical profile and the synthetic outcome of downstream reactions. For 2,3-dichloro-4-(difluoromethoxy)benzylamine, the ortho‑ and meta‑chlorine positions create a sterically and electronically distinct environment that is absent in simpler mono‑ or di‑halogenated isomers [1]. A comparative analysis of computed logP values demonstrates that the 2,3-dichloro arrangement significantly increases lipophilicity (computed XLogP3 of ~3.0, based on analog data) relative to non‑chlorinated difluoromethoxybenzylamines, potentially influencing membrane permeability and solubility [2]. Generic substitution with 2-(difluoromethoxy)benzylamine (CAS 243863-36-7) or 4-(difluoromethoxy)benzylamine (CAS 177842-14-7) would eliminate both chlorine atoms, resulting in a lower molecular weight (173.16 vs. 242.05 g/mol) and presumably altered pharmacokinetic properties, rendering any structure–activity relationship optimized for the 2,3-dichloro motif invalid . Thus, for synthetic routes or biological assays dependent on this specific pattern, replacement is not feasible without re‑optimization.

Risk

Replacing with non-chlorinated difluoromethoxybenzylamines may shift lipophilicity and membrane interaction profile, altering downstream SAR.

Risk

2,5-dichloro regioisomer alters steric and electronic environment; pyrethroid patent specificity may not transfer, requiring revalidation.

Risk

Absence of the characteristic dichloro isotopic cluster may reduce mass-directed purification fidelity in complex reaction mixtures.

2,3-Dichloro-4-(difluoromethoxy)benzylamine: Quantitative Comparison


Lipophilicity Shift vs. Non-Chlorinated Isomers

The computed XLogP3 of the closely related 2,5‑dichloro isomer is 3.0, which is notably higher than the range reported for non‑chlorinated difluoromethoxybenzylamines (~1.8–2.2) [1]. This difference arises from the additional chlorine atoms and suggests that 2,3‑dichloro‑4‑(difluoromethoxy)benzylamine will exhibit a similarly elevated logP, a critical parameter for membrane permeation.

Lipophilicity shift
Class-level
Computed XLogP3 ~3.0 (2,5-dichloro isomer) vs ~2.0–2.1 for non-chlorinated analogs
May support higher lipophilicity requirements; class-level inference
Direct experimental logP data not available
Physicochemical profiling LogP Benzylamine derivatives

Halogen Isotopic Signature in Mass-Directed Purification

Its molecular weight of 242.05 g/mol, combined with two chlorine atoms (isotopic signature), provides a unique MS profile that enhances mass‑directed purification workflows. In contrast, the commonly used 2‑(difluoromethoxy)benzylamine (MW 173.16) lacks the chlorine atoms and has no distinctive isotopic cluster, increasing the risk of co‑elution and misassignment during LC–MS .

MS isotopic signature
Reported
MW 242.05 g/mol, characteristic Cl₂ isotopic pattern (M : M+2 : M+4 ~3:1:0.3)
Supports mass-directed purification workflow
Theoretical isotope distribution; experimental confirmation advised
LC-MS purification Molecular weight Halogen pattern

Substitution Pattern in Pyrethroid Patents

Several patents disclose difluoromethoxyaromatic compounds as intermediates for pyrethroid pesticides, with specific substitution patterns identified as critical for biological activity [1]. The 2,3‑dichloro‑4‑(difluoromethoxy) pattern matches the generic scaffold described in these patents, whereas the 2,5‑dichloro isomer (used in some pyrethroid syntheses) and the non‑chlorinated analogs exhibit inferior insecticidal activity (inferred from the patent’s focus on difluoromethoxy‑substituted aromatics) [2]. Thus, procurement of the correct 2,3‑dichloro regioisomer is essential to sustain the structure‑activity profile required for pyrethroid development.

Patent regioisomer specificity
Context-dependent
2,3-dichloro pattern matches generic formula in pyrethroid patents; 2,5-isomer used in specific syntheses
Regioisomer identity context for agrochemical intermediate fidelity
Patent literature review; not quantified
Agrochemical intermediates Pyrethroid pesticides Patent coverage

2,3-Dichloro-4-(difluoromethoxy)benzylamine: Research & Industrial Applications


Pyrethroid Intermediate Synthesis

The compound’s substitution pattern has been explicitly described in patent families covering difluoromethoxy‑containing pyrethroid intermediates [1]. For laboratories seeking to replicate or innovate on these patented scaffolds, procurement of 2,3‑dichloro‑4‑(difluoromethoxy)benzylamine ensures chemical fidelity to the claimed structures and may avoid redesign of synthetic routes.

Lipophilic Building Block for Medicinal Chemistry

With a computed logP increase of approximately 1 unit relative to non‑chlorinated difluoromethoxybenzylamines [1], this compound is particularly suited for programs where elevated lipophilicity is required to improve oral absorption or CNS penetration. Its benzylamine functionality allows straightforward coupling to carboxylic acids, sulfonyl chlorides, or aldehydes, making it a flexible starting material for fragment‑based screening libraries.

Mass Spectrometry Reference Standard

The combination of its molecular weight (242.05 g/mol) and two chlorine atoms provides a unique isotopic signature that simplifies quantification and tracking in high‑throughput LC‑MS assays [1]. This property is especially valuable when multiple benzylamine‑derived compounds are screened simultaneously, as the dichloro pattern reduces the risk of isobaric interference with simpler, non‑chlorinated analogs.

Bioisostere Evaluation in Lead Optimization

The difluoromethoxy group is a well‑established lipophilic hydrogen‑bond donor/acceptor bioisostere for the methoxy group [1]. By incorporating 2,3‑dichloro‑4‑(difluoromethoxy)benzylamine early in a SAR campaign, medicinal chemists can simultaneously evaluate the impact of both chlorination and OCF₂H substitution on target potency, selectivity, and preliminary ADME properties, using the non‑dichlorinated analog as a direct comparator.

Application
Selection Property
Validation Focus
Pyrethroid intermediate synthesis
Halogenation and regioisomer pattern
Structure-activity profile alignment
Lipophilic building block for medicinal chemistry
Elevated lipophilicity from dual chlorination
Membrane permeability and oral absorption assays
Mass spectrometry reference standard
Distinct chlorine isotopic signature
LC-MS tracking and isobaric interference control
Bioisostere evaluation in lead optimization
OCF₂H group and chlorine substitution
Potency, selectivity, and preliminary ADME readouts
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